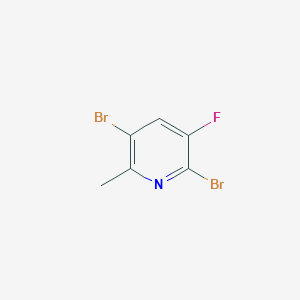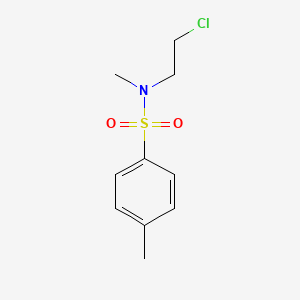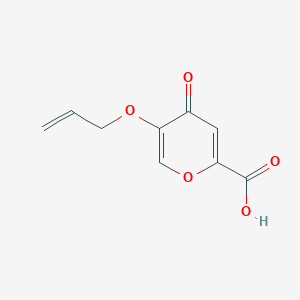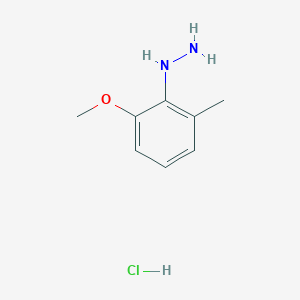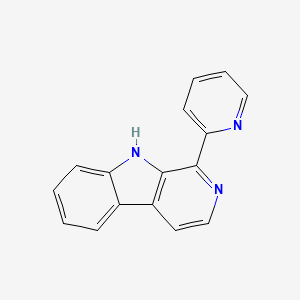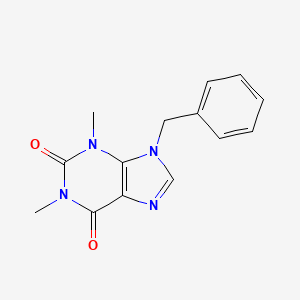![molecular formula C4H12ClNSSn B13990080 Ethanamine, 2-[(chlorodimethylstannyl)thio]- CAS No. 74058-33-6](/img/structure/B13990080.png)
Ethanamine, 2-[(chlorodimethylstannyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-[(chlorodimethylstannyl)thio]- is an organotin compound characterized by the presence of a tin atom bonded to a sulfur atom, which is further bonded to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanamine, 2-[(chlorodimethylstannyl)thio]- typically involves the reaction of ethanamine with chlorodimethylstannane in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction can be represented as: [ \text{Ethanamine} + \text{Chlorodimethylstannane} \rightarrow \text{Ethanamine, 2-[(chlorodimethylstannyl)thio]-} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Ethanamine, 2-[(chlorodimethylstannyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-[(chlorodimethylstannyl)thio]- has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of ethanamine, 2-[(chlorodimethylstannyl)thio]- involves its interaction with molecular targets through its tin and sulfur atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and stability. The compound can also act as a ligand, coordinating with metal centers in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Ethanamine, 2-[(dimethylstannyl)thio]-: Lacks the chlorine atom, leading to different reactivity and applications.
Ethanamine, 2-[(trimethylstannyl)thio]-: Contains an additional methyl group, affecting its steric and electronic properties.
Ethanamine, 2-[(chlorodimethylgermyl)thio]-: Substitutes tin with germanium, resulting in distinct chemical behavior.
Uniqueness: Ethanamine, 2-[(chlorodimethylstannyl)thio]- is unique due to the presence of the chlorodimethylstannyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications requiring precise control over chemical transformations.
Eigenschaften
CAS-Nummer |
74058-33-6 |
|---|---|
Molekularformel |
C4H12ClNSSn |
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
2-[chloro(dimethyl)stannyl]sulfanylethanamine |
InChI |
InChI=1S/C2H7NS.2CH3.ClH.Sn/c3-1-2-4;;;;/h4H,1-3H2;2*1H3;1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
FUTSAYGDMSTEAE-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn](C)(SCCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline](/img/structure/B13989998.png)
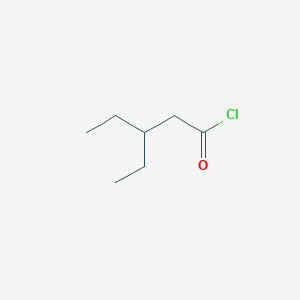
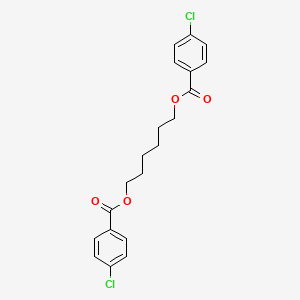
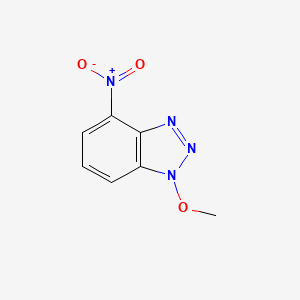
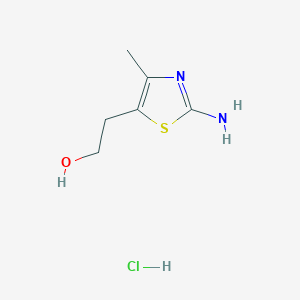
![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)

